An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-fluoro-5-methylbenzamide (CAS No. 1805524-46-2), a substituted aromatic amide of interest in pharmaceutical and chemical research. In the absence of extensive experimental data in peer-reviewed literature, this document consolidates predicted data from validated computational models and outlines detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive snapshot of the molecule's characteristics and the practical means to verify and expand upon this data in a laboratory setting. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.
Introduction: Context and Significance
Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics. The specific substitutions on the phenyl ring—in this case, chloro, fluoro, and methyl groups—dramatically influence the molecule's steric and electronic properties. These modifications can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. 2-Chloro-4-fluoro-5-methylbenzamide, while not extensively characterized in public literature, represents a scaffold with significant potential. Understanding its fundamental physicochemical properties is the first and most critical step in evaluating its viability as a lead compound or intermediate in drug discovery and fine chemical synthesis. This guide serves as a foundational reference for such an evaluation.
Molecular Identity and Structure
A precise understanding of a molecule's identity is paramount for any scientific investigation. The structural and identifying information for 2-Chloro-4-fluoro-5-methylbenzamide is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-fluoro-5-methylbenzamide | [1] |
| CAS Number | 1805524-46-2 | [1] |
| PubChem CID | 58919775 | [1] |
| Molecular Formula | C₈H₇ClFNO | Calculated |
| Molecular Weight | 187.60 g/mol | Calculated |
| SMILES | Cc1cc(C(=O)N)c(Cl)cc1F | [1] |
Predicted Physicochemical Properties
In the absence of published experimental data, computational predictions provide a valuable starting point for understanding the behavior of a molecule. The following properties have been predicted using industry-standard algorithms available through public databases like PubChem.
| Property | Predicted Value | Significance in Drug Discovery & Development |
| logP (Octanol/Water Partition Coefficient) | 2.0 | Indicates the lipophilicity of the compound. A logP of 2.0 suggests good membrane permeability, a key factor for oral absorption. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Predicts the compound's transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA of 43.1 Ų suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom can accept hydrogen bonds, contributing to solubility and receptor interactions. |
| Rotatable Bonds | 1 | The bond between the phenyl ring and the carbonyl group allows for conformational flexibility, which can be important for fitting into a binding pocket. |
Note: These values are computationally derived and should be confirmed by experimental methods as described in subsequent sections.
Synthesis Pathway and Rationale
While a specific synthesis for 2-Chloro-4-fluoro-5-methylbenzamide is not detailed in the available literature, a logical and robust synthetic route can be inferred from established organic chemistry principles and related preparations.[2] A common and effective method would be the amidation of the corresponding acyl chloride.
Caption: Proposed synthesis of 2-Chloro-4-fluoro-5-methylbenzamide.
Expertise & Causality:
-
Acyl Chloride Formation: The synthesis begins with the corresponding carboxylic acid, 2-chloro-4-fluoro-5-methylbenzoic acid. This starting material is activated by conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial step because the acyl chloride is significantly more reactive towards nucleophiles than the carboxylic acid itself. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Amidation: The highly electrophilic acyl chloride is then reacted with a source of ammonia. This could be aqueous ammonia, or ammonia gas bubbled through an inert solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. This two-step process is a high-yielding and reliable method for the synthesis of primary amides.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 2-Chloro-4-fluoro-5-methylbenzamide. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data reliability and reproducibility.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[3][4] The OECD 102 guideline describes several accepted methods.[5][6][7] The capillary method is detailed below due to its common use and accuracy.
Experimental Protocol (Capillary Method - OECD 102):
-
Sample Preparation: Ensure the 2-Chloro-4-fluoro-5-methylbenzamide sample is finely powdered and thoroughly dried.
-
Capillary Loading: Introduce the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm. Pack the sample tightly by tapping the tube.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of approximately 10-20°C per minute initially.
-
Observation: As the expected melting point is approached, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Scientific Rationale: Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.[8] For research purposes, understanding solubility in various organic solvents is also essential for purification and formulation. UV-Vis spectroscopy provides a straightforward and sensitive method for quantifying the concentration of a dissolved chromophoric compound like 2-Chloro-4-fluoro-5-methylbenzamide.[9]
Experimental Protocol (UV-Vis Spectrophotometry):
-
Standard Curve Generation:
-
Prepare a stock solution of 2-Chloro-4-fluoro-5-methylbenzamide of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions from the stock solution to generate standards of varying, known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent to fall within the range of the standard curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Calculate the concentration of the saturated solution using the standard curve, accounting for the dilution factor. This concentration represents the solubility.
-
Lipophilicity (logP) Determination
Scientific Rationale: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[10][11] The shake-flask method, as described in OECD Guideline 107, is the "gold standard" for logP determination due to its direct measurement of partitioning.[12][13]
Experimental Protocol (Shake-Flask Method - OECD 107):
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of the pre-saturated n-octanol and water phases.
-
Equilibration: Shake the funnel for a predetermined time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Acidity/Basicity (pKa) Determination
Scientific Rationale: The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial as the ionization state affects a molecule's solubility, permeability, and target interactions. For a benzamide, the amide proton is very weakly acidic, and the amide carbonyl can be weakly basic. Potentiometric titration is a highly accurate method for determining pKa values.[14][15][16][17][18]
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of 2-Chloro-4-fluoro-5-methylbenzamide in a suitable solvent, which may be water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low. Maintain a constant ionic strength with an electrolyte like KCl.[15]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., HCl for determining basic pKa or NaOH for acidic pKa).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or more accurately from the inflection point of the first or second derivative of the titration curve.[14]
Caption: Core Physicochemical Properties and Their Experimental Determination.
Spectral Data Interpretation
While experimental spectra for 2-Chloro-4-fluoro-5-methylbenzamide are not publicly available, this section outlines the expected signals based on its structure. This serves as a guide for researchers when analyzing their own experimentally obtained data.
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (typically 7.0-8.5 ppm), each integrating to one proton. The substitution pattern will lead to specific splitting patterns (likely doublets or doublet of doublets) due to coupling with the fluorine atom and each other.
-
Amide Protons (-NH₂): A broad singlet is expected, typically in the range of 5.5-8.5 ppm. The chemical shift can be highly variable and concentration-dependent.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected, likely in the range of 2.2-2.6 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the range of 110-165 ppm. The carbons attached to the electronegative chlorine and fluorine atoms will be significantly affected (C-F coupling will be observed).
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically 15-25 ppm.
-
-
FT-IR (Infrared Spectroscopy):
-
N-H Stretching: Two bands (symmetric and asymmetric) in the region of 3100-3500 cm⁻¹ corresponding to the primary amide.
-
C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II band): An absorption around 1600-1640 cm⁻¹.
-
C-Cl Stretching: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
C-F Stretching: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Conclusion and Future Work
This guide establishes a foundational understanding of the physicochemical properties of 2-Chloro-4-fluoro-5-methylbenzamide. Based on its structure and predicted properties, the compound exhibits characteristics, such as favorable lipophilicity and polar surface area, that warrant further investigation in a drug discovery context. The immediate and necessary next step is the empirical validation of the predicted data through the detailed experimental protocols provided herein. The synthesis and subsequent characterization using the described methodologies will provide the robust, high-quality data required for informed decision-making in any research and development program.
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